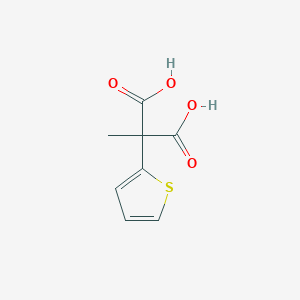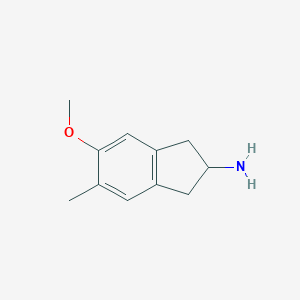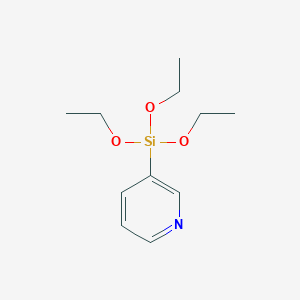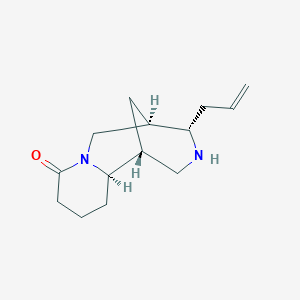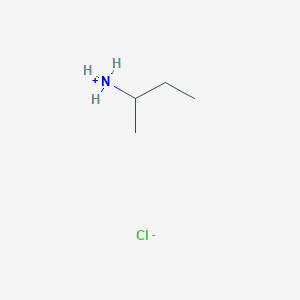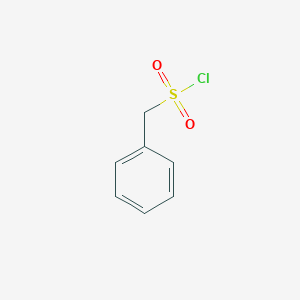
(R)-2-メチルピペリジン
概要
説明
®-2-Methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group attached to the second carbon atom in the piperidine ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the “right-handed” form. ®-2-Methylpiperidine is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
科学的研究の応用
®-2-Methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: ®-2-Methylpiperidine is utilized in the production of agrochemicals and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: ®-2-Methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 2-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the cyclization of N-methyl-1,5-diaminopentane under acidic conditions.
Industrial Production Methods: In industrial settings, ®-2-Methylpiperidine is often produced via catalytic hydrogenation of 2-methylpyridine. This process typically employs high pressure and temperature conditions to achieve efficient conversion. The use of chiral catalysts can help in obtaining the desired enantiomer with high enantiomeric purity.
化学反応の分析
Types of Reactions: ®-2-Methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
作用機序
The mechanism of action of ®-2-Methylpiperidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
(S)-2-Methylpiperidine: The enantiomer of ®-2-Methylpiperidine with a “left-handed” configuration.
2,6-Dimethylpiperidine: A piperidine derivative with two methyl groups at the second and sixth positions.
Piperidine: The parent compound without any methyl substitution.
Uniqueness: ®-2-Methylpiperidine is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities compared to its (S)-enantiomer and other piperidine derivatives. This stereochemistry can influence the compound’s binding affinity and selectivity for various molecular targets, making it valuable in asymmetric synthesis and chiral drug development.
特性
IUPAC Name |
(2R)-2-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUEBIEOFQMSS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348446 | |
| Record name | (R)-2-Methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1722-95-8 | |
| Record name | (R)-2-Methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-2-Methylpiperidine contribute to the development of CXCR4 inhibitors, and what are the implications of such inhibition?
A1: Research indicates that incorporating (R)-2-Methylpiperidine into the structure of noncyclam compounds can yield potent CXCR4 inhibitors []. These inhibitors exhibit binding affinity to CXCR4, a chemokine receptor implicated in various physiological and pathological processes, including cancer cell metastasis and HIV infection. Specifically, the study highlighted the (R,R) isomer of a noncyclam compound incorporating (R)-2-Methylpiperidine as demonstrating significant potency in inhibiting CXCR4, comparable to the known CXCR4 inhibitor AMD3100 []. This inhibition impacted glioma-initiating cells (GICs), decreasing the proportion of CD44+ cells in glioblastoma multiform neurospheres in vitro []. Furthermore, these CXCR4 inhibitors impeded the cells' ability to initiate orthotopic tumors in immunocompromised mice [], suggesting potential therapeutic applications.
Q2: Can you elaborate on the use of (R)-2-Methylpiperidine in synthesizing analogues of naturally occurring alkaloids and their biological significance?
A2: (R)-2-Methylpiperidine serves as a key starting material in the synthesis of enantiomerically pure C8c–C15 monoseco analogues of the alkaloids cryptopleurine and julandine []. These alkaloids, found in plants, possess potent biological activities, including antitumor properties. The synthesized analogues, incorporating (R)-2-Methylpiperidine, demonstrated dramatically reduced cytotoxicity compared to the parent alkaloids while retaining potent anti-angiogenic activity []. This finding highlights the potential of using (R)-2-Methylpiperidine as a building block for developing safer and more targeted therapeutic agents.
Q3: How does the use of (R)-2-Methylpiperidine contribute to the development of novel imine reductases (IREDs) and their applications in chiral amine synthesis?
A3: Research explored the use of (R)-2-Methylpiperidine as a substrate to characterize novel IREDs discovered through bacterial protein-sequence space analysis []. The study characterized 20 new IREDs, demonstrating their ability to catalyze the reduction of cyclic imines, including those derived from (R)-2-Methylpiperidine, to produce chiral amines []. This research highlights the utility of (R)-2-Methylpiperidine in identifying and characterizing novel enzymes with potential applications in the synthesis of enantiomerically pure compounds, which are essential building blocks for various pharmaceuticals and other biologically active molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
